5-Hydroxy-2-nitrobenzyl alcohol

Descripción general

Descripción

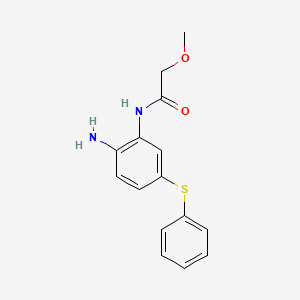

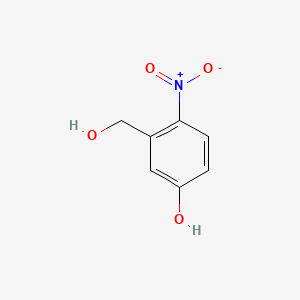

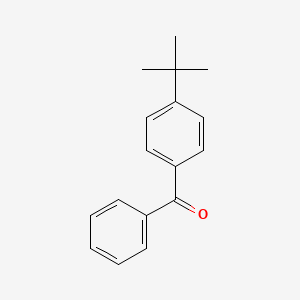

5-Hydroxy-2-nitrobenzyl alcohol, also known as 2-Hydroxy-5-nitrobenzyl Alcohol, is a chemical compound with the molecular formula C7H7NO4 . It is a white to yellow to green powder or crystal . It may be used as a difunctional photo-responsive initiator in the synthesis of thermo-responsive and photo-cleavable amphiphilic block copolymers containing photodegradable linkers as junction points between hydrophilic and hydrophobic chains .

Synthesis Analysis

2-Hydroxy-5-nitrobenzyl alcohol can be synthesized from dimethyl (2-hydroxyl-5-nitrobenzyl)sulfonium bromide .Molecular Structure Analysis

The molecular structure of 5-Hydroxy-2-nitrobenzyl alcohol has been analyzed . The molecular weight is 169.14 g/mol .Chemical Reactions Analysis

5-Hydroxy-2-nitrobenzyl alcohol may be used in the synthesis of 5-(2′-(dimethylamino)ethoxy)-2-nitrobenzyl alcohol . It may also be used as a difunctional photo-responsive initiator in the synthesis of thermo-responsive and photo-cleavable amphiphilic block copolymers containing photodegradable linkers as junction points between hydrophilic and hydrophobic chains .Physical And Chemical Properties Analysis

5-Hydroxy-2-nitrobenzyl alcohol is a solid at 20 degrees Celsius . It has a melting point of 111-115 degrees Celsius . The density is 1.489 g/cm3 . It has a boiling point of 398.6 degrees Celsius at 760 mmHg .Aplicaciones Científicas De Investigación

- Notably, compounds 6-Chloro-3-(hydroxymethyl)cinnolin-4(1H)-one and 6-Bromo-3-(hydroxymethyl)cinnolin-4(1H)-one exhibited mixed inhibitory activity against PTP1B and TC-PTP .

Dual Inhibition of PTP1B and TC-PTP

Indole Derivatives Synthesis

Safety and Hazards

5-Hydroxy-2-nitrobenzyl alcohol is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this chemical .

Direcciones Futuras

5-Hydroxy-2-nitrobenzyl alcohol may be used in the synthesis of thermo-responsive and photo-cleavable amphiphilic block copolymers containing photodegradable linkers as junction points between hydrophilic and hydrophobic chains . This suggests potential applications in the field of polymer chemistry and materials science.

Propiedades

IUPAC Name |

3-(hydroxymethyl)-4-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO4/c9-4-5-3-6(10)1-2-7(5)8(11)12/h1-3,9-10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODWVFIWBWJXDMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)CO)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10975871 | |

| Record name | 3-(Hydroxymethyl)-4-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10975871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Hydroxy-2-nitrobenzyl alcohol | |

CAS RN |

60463-12-9 | |

| Record name | Benzenemethanol, 5-hydroxy-2-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060463129 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Hydroxymethyl)-4-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10975871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Hydroxy-2-nitrobenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 5-Hydroxy-2-nitrobenzyl alcohol (ONB) a promising component in drug delivery systems?

A1: ONB's appeal lies in its photocleavable nature. [, , , ] This means that exposure to ultraviolet (UV) light can break down ONB, triggering the release of molecules attached to it. This property is particularly valuable for designing controlled drug delivery systems, where the release of therapeutic agents can be precisely timed and localized using light.

Q2: How is ONB incorporated into drug delivery systems?

A2: ONB often serves as a linker between different segments of a polymer chain, creating what are known as block copolymers. [, , , , ] These copolymers are designed to self-assemble into tiny particles called micelles in aqueous environments. ONB can be strategically positioned at the junction point between the hydrophilic and hydrophobic blocks of these copolymers.

Q3: What happens to these ONB-containing micelles upon exposure to UV light?

A3: When these micelles are exposed to UV light, the ONB linker breaks down. [, , ] This disrupts the micelle structure, causing it to disassemble and release any encapsulated drug molecules. This mechanism allows for targeted drug release at the desired time and location.

Q4: Can you provide an example of ONB's application in targeted drug delivery?

A4: Researchers have successfully synthesized folate-conjugated, photocleavable polymers incorporating ONB as a linker. [] These polymers self-assemble into micelles that can efficiently encapsulate the anti-cancer drug doxorubicin. The folate component allows for targeted delivery to cancer cells, which often overexpress folate receptors. Upon reaching the target cells and subsequent exposure to UV light, the ONB linker breaks down, releasing doxorubicin specifically at the tumor site.

Q5: Beyond light, are there other stimuli that can trigger drug release from ONB-containing systems?

A5: Yes, researchers have developed dual-stimuli-responsive glycopolymers incorporating both ONB and a redox-cleavable disulfide bond as linkers. [] These systems respond to both UV light and the presence of reducing agents like DL-dithiothreitol (DTT). This dual-responsiveness offers enhanced control over drug release. For instance, the reducing environment within tumor cells could act as an additional trigger, further improving the specificity of drug delivery.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Acetamide, N-[3-[bis[2-(acetyloxy)ethyl]amino]-4-methoxyphenyl]-](/img/structure/B1582323.png)